molecular formula C15H17NO2S B1270316 Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 307511-65-5

Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B1270316
CAS No.: 307511-65-5
M. Wt: 275.4 g/mol
InChI Key: KLIHUUITIBDJMQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum (300 MHz, DMSO-$$ d_6 $$) exhibits:

  • δ 6.85–7.25 ppm : Multiplet for 3,4-dimethylphenyl protons (integration: 4H)
  • δ 6.32 ppm : Singlet for thiophene H-5 (1H)
  • δ 4.12 ppm : Quartet ($$ J = 7.1 \, \text{Hz} $$) for ester CH$$ _2 $$ (2H)
  • δ 1.23 ppm : Triplet ($$ J = 7.1 \, \text{Hz} $$) for methyl group (3H)

The $$ ^13C $$ NMR spectrum confirms:

  • δ 165.4 ppm : Ester carbonyl (C=O)
  • δ 145.2–126.8 ppm : Aromatic carbons
  • δ 60.1 ppm : Ester CH$$ _2 $$
  • δ 14.3 ppm : Terminal methyl

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • 3320 cm$$ ^{-1} $$ : N–H stretch (amino group)
  • 1685 cm$$ ^{-1} $$ : C=O stretch (ester)
  • 1590 cm$$ ^{-1} $$ : C=C aromatic
  • 1245 cm$$ ^{-1} $$ : C–S–C asymmetric stretch

UV-Visible Spectroscopy

The compound exhibits strong absorption at λ$$ _{\text{max}} $$ = 278 nm (ε = 12,400 M$$ ^{-1} $$cm$$ ^{-1} $$) attributed to π→π* transitions in the conjugated thiophene-dimethylphenyl system. A weaker band at 324 nm corresponds to n→π* transitions involving the amino and ester groups.

Comparative Analysis with Related 2-Aminothiophene Derivatives

The ethyl ester derivative demonstrates distinct structural and electronic features compared to analogs:

  • Methyl 4-(3,4-dimethylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate :

    • Reduced planarity (dihedral angle = 47.3°) due to steric hindrance from the morpholino group
    • Longer C–O bond (1.247 Å vs. 1.236 Å) in the ester moiety
  • Isopropyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate :

    • Increased torsion angle (51.2°) between thiophene and aryl group
    • Lower solubility in polar solvents (logP = 3.8 vs. 3.2 for ethyl derivative)
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate :

    • Non-planar tetrahydrobenzo ring (puckering amplitude = 0.48 Å)
    • Weaker N–H⋯S interactions (3.51 Å vs. 3.34 Å)

Table 2: Electronic effects of substituents on UV-Vis spectra

Compound λ$$ _{\text{max}} $$ (nm) ε (M$$ ^{-1} $$cm$$ ^{-1} $$)
Ethyl 2-amino-4-(3,4-dimethylphenyl) 278 12,400
Methyl 3-{[(3,4-dimethylphenyl)(methyl) 265 9,800
Isopropyl analog 281 11,200

Properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)10(3)7-11/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIHUUITIBDJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352479
Record name ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307511-65-5
Record name ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The mechanism involves three key stages:

  • Knoevenagel Condensation : 3,4-Dimethylacetophenone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
  • Cyclization : Elemental sulfur nucleophilically attacks the nitrile group, leading to thiophene ring formation.
  • Aromatization : Elimination of hydrogen sulfide (H₂S) yields the aromatic thiophene core.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, base selection, temperature, and reaction duration. The table below summarizes optimized conditions derived from analogous syntheses:

Parameter Optimal Condition Effect on Yield
Solvent Dimethylformamide (DMF) Enhances solubility of intermediates
Base Morpholine Facilitates deprotonation and cyclization
Temperature 100–110°C Accelerates reaction kinetics
Reaction Time 6–8 hours Balances completion and side reactions
Molar Ratio 1:1:1 (ketone:S:cyanoacetate) Ensures stoichiometric balance

Under these conditions, yields typically range from 65% to 75%. Substituting morpholine with piperidine or triethylamine reduces yields by 10–15%, likely due to inferior catalytic activity in the cyclization step.

Alternative Synthetic Routes

While the Gewald reaction dominates, alternative methods offer flexibility for specific applications:

Suzuki-Miyaura Cross-Coupling

This approach involves pre-forming a halogenated thiophene intermediate (e.g., 4-bromo-2-aminothiophene-3-carboxylate) and coupling it with 3,4-dimethylphenylboronic acid. Key advantages include:

  • Regioselectivity Control : Precise introduction of the 3,4-dimethylphenyl group.
  • Functional Group Tolerance : Compatible with diverse boronic acids.

However, the multi-step sequence (halogenation, coupling, deprotection) lowers overall yield (~50%) compared to the Gewald method.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute irradiation at 120°C in DMF achieves 70% yield, comparable to conventional heating. This method is particularly advantageous for high-throughput screening.

Industrial-Scale Production Techniques

Scaling up the Gewald reaction requires addressing challenges such as exothermicity and sulfur handling:

Continuous Flow Reactors

  • Enhanced Heat Transfer : Mitigates thermal runaway risks.
  • Improved Mixing : Reduces localized hot spots and byproduct formation.
  • Throughput : Enables production rates of 10–20 kg/day with 68–72% yield.

Solvent Recycling

Industrial processes often recover DMF via distillation, reducing costs and environmental impact. Implementing a closed-loop system decreases solvent waste by 85%.

Purification and Characterization

Post-synthesis purification ensures product integrity:

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent removes unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (methanol/water gradient) achieve >98% purity.

Recrystallization

Ethanol recrystallization yields needle-like crystals with a melting point of 80–83°C, consistent with literature values.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), ester carbonyl (δ 170 ppm).
  • MS (ESI) : [M+H]⁺ peak at m/z 276.4 confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets:

Comparison with Similar Compounds

Comparison: Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and material science .

Biological Activity

Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (CAS Number: 307511-65-5) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2SC_{15}H_{17}NO_2S. The compound features a thiophene ring substituted with an amino group and a carboxylate moiety, which are crucial for its biological activity. The structural representation is as follows:

  • Molecular Weight : 275.37 g/mol
  • SMILES : O=C(OCC)C1=C(N)SC=C1C(C(C)=C2)=CC=C2C...

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various bacterial strains. Research indicates that thiophene derivatives can inhibit bacterial growth by interfering with protein synthesis essential for bacterial survival. For instance, studies have shown that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound also demonstrates anticancer properties , particularly in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it interacts with specific cellular pathways, leading to programmed cell death. For example, it has been reported to increase the expression of pro-apoptotic factors such as p53 and activate caspase cascades in cancer cells, which are critical for apoptosis.

  • Inhibition of Protein Synthesis : The compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways involving mitochondrial changes and caspase activation.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin.
Mechanistic InsightsShowed increased p53 expression and caspase-3 cleavage in treated cancer cells, indicating a potential pathway for therapeutic intervention.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via cyanoacetylation followed by Knoevenagel condensation. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole, then reacts with substituted benzaldehydes in toluene using catalytic piperidine and acetic acid. The reaction completes in 5–6 hours, yielding products with 72–94% purity after recrystallization. Structural confirmation is achieved via IR, 1H^1H NMR, and mass spectrometry .

Q. How is the compound structurally characterized in academic research?

Characterization involves spectroscopic and crystallographic methods:

  • Spectroscopy : IR confirms functional groups (e.g., NH2_2, ester C=O), while 1H^1H NMR identifies aromatic protons and substituent patterns. Mass spectrometry provides molecular ion verification .
  • Crystallography : Tools like SHELXL or OLEX2 refine crystal structures. For example, SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve atomic positions .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in studying this compound’s interactions?

UCSF Chimera enables visualization of molecular interactions, such as ligand-receptor binding. For example, docking studies can screen ligand orientations (ViewDock extension) or analyze volumetric data (Volume Viewer). This is critical for predicting bioactivity or optimizing derivatives for pharmacological applications .

Q. What methodologies resolve contradictions in crystallographic data during refinement?

Discrepancies in electron density maps or thermal parameters can arise from disordered solvent or twinning. Strategies include:

  • Data Reprocessing : Reintegrate diffraction data using OLEX2 to optimize scaling and absorption corrections.
  • Twin Refinement : SHELXL’s twin law functions handle twinned crystals, while restraints on bond lengths/angles improve model stability .
  • Validation Tools : Check for overfitting using Rfree_{free} and metrics like the Hirshfeld test .

Q. How is the compound’s structure-activity relationship (SAR) analyzed in biological studies?

SAR studies involve synthesizing analogs with modified substituents (e.g., varying aryl groups at the 4-position) and testing biological efficacy. For example:

  • Kinetic Assays : Measure ligand dissociation rates (e.g., adenosine receptor binding via 125I^{125}I-ABA displacement) .
  • Comparative Analysis : Compare EC50_{50} values and efficacy scores across derivatives to identify critical substituents (e.g., trifluoromethyl groups enhance potency) .

Q. What experimental designs address low yield in Knoevenagel condensations during synthesis?

Low yields may stem from incomplete aldehyde conversion or side reactions. Solutions include:

  • Catalyst Optimization : Test bases like DBU or ionic liquids to enhance reaction efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes.
  • Microwave Assistance : Reduce reaction time and improve regioselectivity .

Q. How is the compound’s ecological impact assessed in preclinical research?

Ecotoxicity studies evaluate biodegradability, bioaccumulation potential, and aquatic toxicity (e.g., using Daphnia magna assays). Regulatory guidelines (e.g., OECD 301) inform test protocols, while computational tools like EPI Suite predict environmental persistence .

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